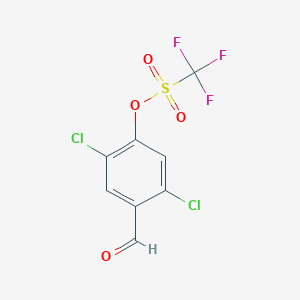
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H3Cl2F3O4S and a molecular weight of 323.07 g/mol . It is characterized by the presence of two chlorine atoms, a formyl group, and a trifluoromethanesulfonate group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate involves several steps. One common method includes the reaction of 2,5-dichloro-4-formylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions . The formyl group can undergo oxidation or reduction, allowing for further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
2,5-Dichloro-4-formylphenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
- 2,3-Dichloro-4-formylphenyl trifluoromethanesulfonate
- 2-Chloro-4-formylphenyl trifluoromethanesulfonate
- 2-Formylphenyl trifluoromethanesulfonate
These compounds share similar structural features but differ in the number and position of chlorine atoms on the phenyl ring. The presence of additional chlorine atoms can influence the reactivity and properties of the compound, making this compound unique in its applications and reactivity.
Propriétés
Formule moléculaire |
C8H3Cl2F3O4S |
|---|---|
Poids moléculaire |
323.07 g/mol |
Nom IUPAC |
(2,5-dichloro-4-formylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3Cl2F3O4S/c9-5-2-7(6(10)1-4(5)3-14)17-18(15,16)8(11,12)13/h1-3H |
Clé InChI |
NOZJBKPQUGRKNT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)OS(=O)(=O)C(F)(F)F)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
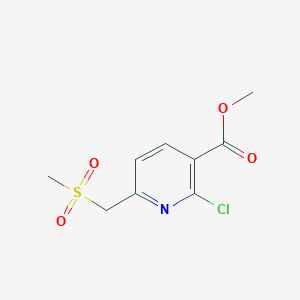
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)
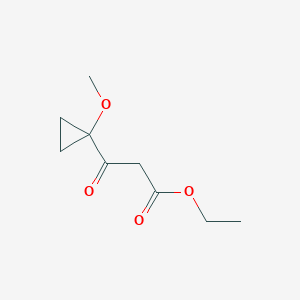
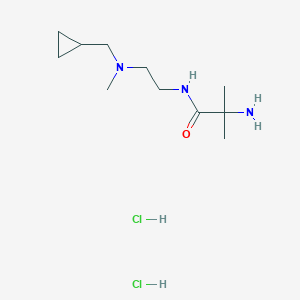
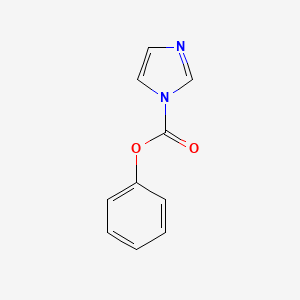
![1-[2-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13914608.png)
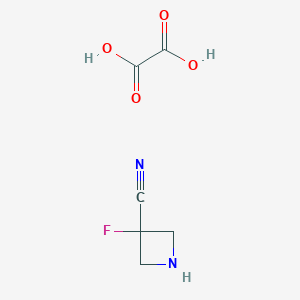
![1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)
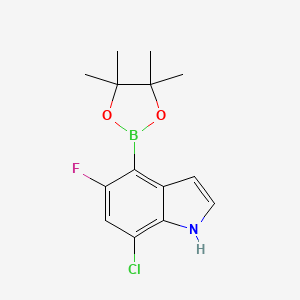
![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)
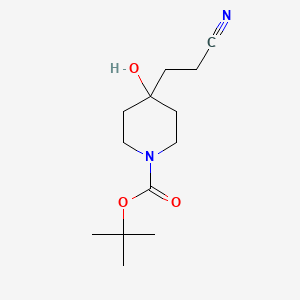
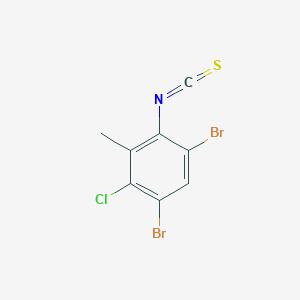
![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
